N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a 4,5-dimethylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substituent via a carboxamide bridge. Its molecular formula is inferred as C23H21N3O3S (molecular weight ≈ 431.1 g/mol), derived by modifying the structurally analogous compound in . Synthesis likely follows established routes for benzodioxine derivatives, such as condensation reactions involving thiosemicarbazides or hydrazine intermediates, as described in .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-10-11-21-22(16(15)2)26-24(31-21)27(13-17-7-5-6-12-25-17)23(28)20-14-29-18-8-3-4-9-19(18)30-20/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGKORPIQITOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the benzo[d]thiazole moiety, pyridine group, and benzo[b][1,4]dioxine backbone, suggest potential interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 431.51 g/mol. Its structure includes:
- Benzo[d]thiazole moiety : Known for its role in various pharmacological activities.
- Pyridine group : Often involved in receptor interactions.
- Dihydrobenzo[b][1,4]dioxine backbone : Contributes to the compound's stability and potential bioactivity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities:
- Antitumor Activity : Compounds similar to this structure have shown promising results in inhibiting tumor cell proliferation. For instance, studies have demonstrated that derivatives with similar frameworks exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : The compound may interact with GABA_A receptors, which are crucial for neurotransmission regulation. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
- Antimicrobial Properties : Research indicates that related compounds exhibit antibacterial and antifungal activities against common pathogens like Escherichia coli and Staphylococcus aureus .
Antitumor Activity
A study evaluated the antitumor effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 | 6.75 ± 0.19 |
| Example 1 | HCC827 | 6.26 ± 0.33 |
| Example 1 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound could be further developed as a potential anticancer agent .
Neuroprotective Studies
In vitro assays have shown that compounds with similar structures can modulate GABA_A receptor activity, which is pivotal for neuroprotection. This modulation could lead to therapeutic advancements in treating neurodegenerative diseases .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of benzothiazole derivatives revealed that they possess significant activity against both gram-positive and gram-negative bacteria:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Inhibition |
These results highlight the potential of these compounds in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analog: N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Molecular Formula : C24H21N3O5S
Molecular Weight : 463.5 g/mol
Substituent Differences :
- Benzothiazole Ring: 4,7-Dimethoxy (polar, electron-withdrawing) vs. 4,5-dimethyl (nonpolar, electron-donating).
- Pyridine Position: Pyridin-3-ylmethyl vs.
Impact of Modifications :
- Lipophilicity : The dimethyl groups in the target compound reduce polarity, increasing logP compared to the dimethoxy analog.
- Solubility : Methoxy groups enhance aqueous solubility but may reduce blood-brain barrier penetration.
- Synthetic Complexity : Methoxy groups require protection/deprotection steps, whereas methyl groups simplify synthesis.
Structurally Divergent Compounds: Tetrahydroimidazo[1,2-a]pyridines ()
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l).
- Key Differences: Core Structure: Tetrahydroimidazo[1,2-a]pyridine vs. benzodioxine-benzothiazole. Functional Groups: Nitro, cyano, and ester groups introduce distinct reactivity and polarity.
- Molecular Weight : Estimated >500 g/mol (vs. 431.1 g/mol for the target compound), suggesting reduced bioavailability due to higher molecular weight.
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s 4,5-dimethyl and pyridin-2-ylmethyl groups may optimize binding to hydrophobic targets (e.g., kinase enzymes) compared to polar analogs.
- Synthetic Feasibility : Methyl substitutions streamline synthesis by avoiding methoxy-related protection steps, as seen in .
- Pharmacokinetic Profiling : Further studies are needed to compare metabolic stability and bioavailability across these structural variants.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Confirms aromatic protons (e.g., benzo[d]thiazole and pyridine rings) and methylene/methyl groups in the dihydrobenzo[b][1,4]dioxine moiety .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying carboxamide linkage and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for detecting byproducts from incomplete coupling reactions .
How can researchers resolve contradictions in biological activity data across different studies?
Q. Advanced Research Focus
- Target-Specific Assays : Use isoform-selective enzymatic assays to differentiate off-target effects (e.g., kinase vs. protease inhibition) .
- Structural Analog Comparison : Compare activity data with structurally similar compounds (e.g., thiazolo[5,4-b]pyridine derivatives) to identify critical functional groups .
- In Vitro vs. In Vivo Validation : Address discrepancies by validating cellular activity in physiologically relevant models (e.g., 3D cell cultures or organoids) .
What computational strategies are recommended for predicting the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., D1 protease or kinase domains) .
- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing groups on the benzo[d]thiazole ring) with activity data to guide structural optimization .
- MD Simulations : Assess binding stability and conformational flexibility of the compound in target binding pockets over nanosecond timescales .
What purification techniques are suitable for this compound, and how do solvent systems affect yield?
Q. Basic Research Focus
- Recrystallization : Use solvent pairs like ethanol/water to isolate high-purity crystals, leveraging solubility differences between the product and byproducts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
- Solvent Impact : Polar aprotic solvents (e.g., DMF) improve solubility during synthesis but require careful removal via vacuum distillation to avoid residual contamination .
How to design experiments to assess the compound’s stability under varying conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic pH, UV light) and analyze degradation products via LC-MS to identify instability hotspots .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Long-Term Storage : Monitor stability in lyophilized vs. solution states at 4°C and −20°C, using HPLC to track degradation over 6–12 months .
What strategies mitigate synthetic challenges like low yield in carboxamide coupling?
Q. Advanced Research Focus
- Coupling Reagents : Optimize use of carbodiimides (e.g., EDC/HOBt) to activate carboxylic acid intermediates, reducing racemization .
- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) during benzo[d]thiazole formation to prevent side reactions .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) to track coupling efficiency and adjust reagent stoichiometry dynamically .
How to evaluate the compound’s selectivity for intended vs. off-target biological pathways?
Q. Advanced Research Focus
- Kinase Profiling Panels : Screen against a panel of 50–100 kinases to identify off-target inhibition .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stabilization of the intended protein .
- CRISPR Knockout Models : Validate mechanism by assessing activity in cell lines with CRISPR-mediated deletion of the target gene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
